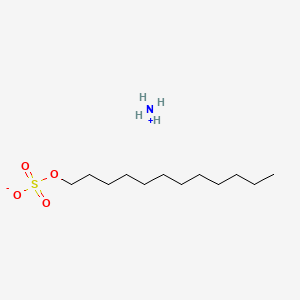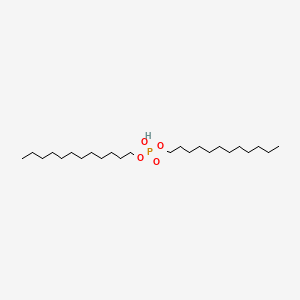
N-(Aminomethyl)urea
Overview
Description
N-(aminomethyl)urea is a member of the class of ureas that is urea substituted by an aminomethyl group at the nitrogen atom. It is a conjugate base of a N-(ammoniomethyl)urea.
Scientific Research Applications
Agronomic Performance and Nitrogen Losses
Research on urea-based fertilizers, including additives like nitrification inhibitors and biostimulants, has revealed that biostimulants can modestly improve crop yields under certain conditions. However, they can also increase nitrogen emissions, contrasting with inhibitors which decrease such emissions (Souza, Rosen, & Venterea, 2019).
Soil Ureolytic Microbial Communities
Long-term urea fertilization has been shown to alter the composition and increase the abundance of soil ureolytic bacterial communities. This change can affect nitrogen loss through ammonia volatilization and impact soil microbial diversity (Sun, Li, Hu, & Liu, 2019).
Metabolic Adjustments in Chlamydomonas Reinhardtii
Studies on Chlamydomonas reinhardtii, a Chlorophyte, indicate that urea does not alter growth rate but causes significant changes in metabolism, affecting carbohydrate and amino acid metabolism, as well as lipids production and fatty acid profile (Batista et al., 2019).
Urea Transport in Plants
Research on Arabidopsis has led to the isolation of urea transporter genes that facilitate urea transport in a pH-independent manner, indicating a potential role in equilibrating urea concentrations within various plant compartments (Liu et al., 2003).
Impact of Urease Inhibitors on Plant Growth
Studies on the use of urease inhibitors, like N-(n-butyl) thiophosphoric triamide (NBPT), show they can delay the hydrolysis of urea in the soil, affecting plant growth and nitrogen metabolism, including amino acid content and enzyme activities in plants (Artola et al., 2010).
Urea Nitrogen Salvage Mechanisms
Research on mammals, including ruminants and humans, indicates that urea nitrogen salvaging is an important process where urea from the bloodstream is utilized by gut bacteria, leading to the reabsorption of microbial products for synthetic processes (Stewart & Smith, 2005).
properties
IUPAC Name |
aminomethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O/c3-1-5-2(4)6/h1,3H2,(H3,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLDBLDTILPFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1204616.png)

![4-Cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1204618.png)







